molecular formula C9H18N2O4S B8357522 Tert-butyl 2-[(vinylsulfonyl)amino]ethylcarbamate

Tert-butyl 2-[(vinylsulfonyl)amino]ethylcarbamate

Cat. No.: B8357522
M. Wt: 250.32 g/mol
InChI Key: GVIKIENGBAHDOI-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(vinylsulfonyl)amino]ethylcarbamate is a useful research compound. Its molecular formula is C9H18N2O4S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

tert-butyl N-[2-(ethenylsulfonylamino)ethyl]carbamate

InChI

InChI=1S/C9H18N2O4S/c1-5-16(13,14)11-7-6-10-8(12)15-9(2,3)4/h5,11H,1,6-7H2,2-4H3,(H,10,12)

InChI Key

GVIKIENGBAHDOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl N-(2-aminoethyl)carbamate (5.00 g, 31.2 mmol) was dissolved in dry dichloromethane (50 mL). Triethylamine (7.02 g, 68.7 mmol) was added and the mixture was cooled in an ice bath, with stirring. 2-Chloroethanesulfonyl chloride (5.09 g, 31.2 mmol) was added dropwise, and the ice bath was removed. The mixture was stirred and allowed to warm to room temperature, stirring overnight. The mixture was partitioned between dichloromethane (150 mL) and 1.5M aqueous sodium carbonate solution (75 mL). The organic layer was dried (Na2SO4) and concentrated in vacuo to give the title compound (7.81 g, quantitative, contains 0.4 equivalents of triethylamine) as a colourless oil. δH (d6-DMSO) 6.53 (dd, 1H, J 16.6, 9.9 Hz), 6.24 (d, 1H, J 16.6 Hz), 5.95 (d, 1H, J 9.9 Hz), 5.06 (br s, 2H), 3.31-3.27 (m, 2H), 3.16-3.12 (m, 2H), 1.45 (s, 9H). LCMS (ES+) 251 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step Two
Quantity
5.09 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-Boc ethylenediamine (1.24 g, 7.74 mmol) in methylene chloride (35 ml) at −10 C, was added triethylamine (2.37 ml, 17.0 mmol). 2-chloro-1-ethanesulfonyl chloride (0.809 mL, 7.74 mmol). After 4 hr at −10 C the cold bath was removed and the reaction was stirred for 12 hr at room temperature. The reaction was quenched by the addition of Na2CO3 (sat aq.) and extracted with methylene chloride. The organic extracts were dried (MgSO4) and the solvent evaporated in vacuo to afford the title compound as an oil which was used in the next step without further purification.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.809 mL
Type
reactant
Reaction Step Two

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